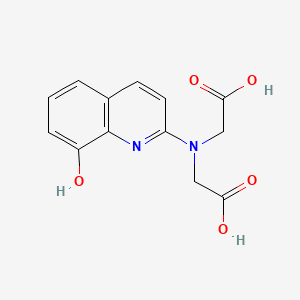
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide is an organic compound with the molecular formula C16H16ClNO It is a derivative of acetamide, characterized by the presence of a chloro group, a dimethylphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride, followed by the introduction of a phenyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 2,5-dimethylaniline reacts with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(2,5-dimethylphenyl)acetamide.
Step 2: The intermediate product is then reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of proteins, thereby affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethylphenyl)acetamide
- 2-chloro-N-(2,5-dimethylphenyl)acetamide
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide is unique due to the presence of both a dimethylphenyl group and a phenyl group, which confer distinct chemical and biological properties. This combination enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-8-9-12(2)14(10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODHHRXDZDTHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)

![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2372962.png)


![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)

